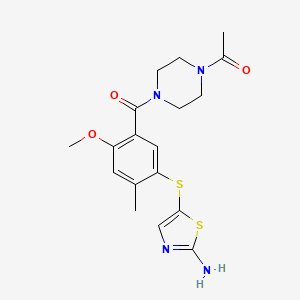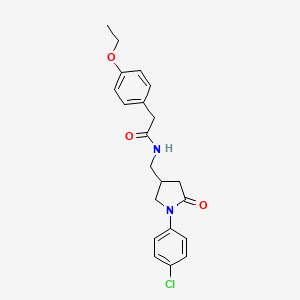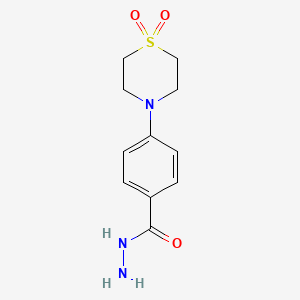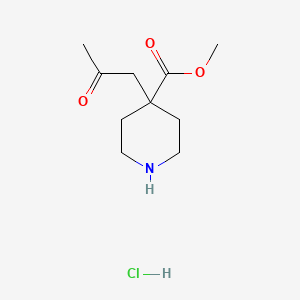
1-(4-(5-(2-Aminothiazol-5-ylthio)-2-methoxy-4-methylbenzoyl)piperazin-1-yl)ethanon
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-(5-(2-Aminothiazol-5-ylthio)-2-methoxy-4-methylbenzoyl)piperazin-1-yl)ethanone is a synthetic organic compound with interesting applications in medicinal and chemical research. The compound's complex structure incorporates elements such as thiazole, piperazine, and benzoyl groups, which impart unique reactivity and biological properties.
Wissenschaftliche Forschungsanwendungen
1-(4-(5-(2-Aminothiazol-5-ylthio)-2-methoxy-4-methylbenzoyl)piperazin-1-yl)ethanone has diverse applications in scientific research:
Chemistry: : Used as a reagent or intermediate in the synthesis of more complex molecules.
Biology: : Studied for its potential bioactivity, including antimicrobial and anticancer properties.
Medicine: : Explored for its potential therapeutic effects due to its ability to interact with specific enzymes and receptors.
Industry: : Utilized in the development of new materials with unique chemical properties.
Wirkmechanismus
Target of Action
It’s known that 2-aminothiazole derivatives, which this compound is a part of, have shown potent and selective nanomolar inhibitory activity against a wide range of human cancerous cell lines .
Mode of Action
It’s known that 2-aminothiazole derivatives can interact with their targets to inhibit their function, which can lead to the prevention of proliferation of certain cancerous cell lines .
Biochemical Pathways
It’s known that 2-aminothiazole derivatives can affect a broad range of biochemical pathways, leading to their broad pharmacological spectrum .
Result of Action
It’s known that 2-aminothiazole derivatives can prevent the proliferation of certain cancerous cell lines .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(5-(2-Aminothiazol-5-ylthio)-2-methoxy-4-methylbenzoyl)piperazin-1-yl)ethanone typically involves multiple steps:
Formation of the thiazole ring: : Starting from 2-aminothiazole, the thiazole ring is synthesized through a cyclization reaction involving thiourea and halogenated compounds.
Attachment of the benzoyl group: : The thiazole derivative is then coupled with 2-methoxy-4-methylbenzoyl chloride in the presence of a base such as triethylamine.
Piperazine ring formation: : The benzoyl thiazole derivative reacts with piperazine to form the desired piperazin-1-yl intermediate.
Final coupling: : The intermediate is then acylated with ethanoyl chloride to produce the final product.
Industrial Production Methods
In an industrial setting, the synthesis follows similar steps but optimizes for scalability and cost-efficiency:
Large-scale reactors: for the cyclization reaction.
Continuous flow systems: for efficient coupling and purification processes.
Automated synthesis machines: to reduce human error and increase yield.
Analyse Chemischer Reaktionen
Types of Reactions It Undergoes
1-(4-(5-(2-Aminothiazol-5-ylthio)-2-methoxy-4-methylbenzoyl)piperazin-1-yl)ethanone can undergo various chemical reactions:
Oxidation: : Exposure to strong oxidizing agents like potassium permanganate may oxidize the thiazole ring.
Reduction: : Reduction reactions using agents like lithium aluminum hydride can reduce ketone groups.
Substitution: : Electrophilic or nucleophilic substitutions at the thiazole ring or benzoyl group using reagents like halogens or amines.
Common Reagents and Conditions
Oxidation: : Potassium permanganate in acidic conditions.
Reduction: : Lithium aluminum hydride in anhydrous ether.
Substitution: : Halogens or amines in the presence of a suitable catalyst.
Major Products Formed from These Reactions
Oxidation products: : Corresponding carboxylic acids or sulfoxides.
Reduction products: : Corresponding alcohols or amines.
Substitution products: : Derivatives with modified functional groups.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(4-(5-(2-Aminoethylthio)-2-methoxy-4-methylbenzoyl)piperazin-1-yl)ethanone
1-(4-(5-(2-Aminothiazol-4-ylthio)-2-methoxy-4-methylbenzoyl)piperazin-1-yl)ethanone
Uniqueness
What sets 1-(4-(5-(2-Aminothiazol-5-ylthio)-2-methoxy-4-methylbenzoyl)piperazin-1-yl)ethanone apart is the specific positioning of functional groups, which confers distinct reactivity and biological activity compared to its analogs. This uniqueness makes it a compound of interest in various research fields.
Eigenschaften
IUPAC Name |
1-[4-[5-[(2-amino-1,3-thiazol-5-yl)sulfanyl]-2-methoxy-4-methylbenzoyl]piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O3S2/c1-11-8-14(25-3)13(9-15(11)26-16-10-20-18(19)27-16)17(24)22-6-4-21(5-7-22)12(2)23/h8-10H,4-7H2,1-3H3,(H2,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FARNTXCAKWOTQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1SC2=CN=C(S2)N)C(=O)N3CCN(CC3)C(=O)C)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![6-chloro-5-fluoro-N,N-bis[(furan-2-yl)methyl]pyridine-3-sulfonamide](/img/structure/B2434307.png)

![4-[4-(4-methoxyphenyl)-5-(trifluoromethyl)-1H-pyrazol-3-yl]benzene-1,3-diol](/img/structure/B2434309.png)
![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-5-nitrobenzo[b]thiophene-2-carboxamide](/img/structure/B2434311.png)
![N-(2,5-dichlorophenyl)-2-[4-(2,4,6-trimethylphenyl)piperazin-1-yl]acetamide](/img/structure/B2434312.png)




![5-(3,4-dimethylphenyl)-N-(naphthalen-2-yl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B2434323.png)
![3-propyl-6-(trifluoromethyl)-2-{[3-(trifluoromethyl)benzyl]sulfanyl}-4(3H)-pyrimidinone](/img/structure/B2434324.png)
![N-([2,4'-bipyridin]-4-ylmethyl)picolinamide](/img/structure/B2434325.png)

![3-[(1,3-dimethyl-1H-pyrazol-5-yl)oxy]propan-1-amine](/img/structure/B2434327.png)
